1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a dihydropyridazine derivative featuring a carbamoylmethyl group linked to a 3,4-dimethoxyphenyl moiety and an N-(4-methoxyphenyl)carboxamide substituent. Its structure combines a dihydropyridazine core with aromatic methoxy groups, which are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-30-16-7-4-14(5-8-16)24-22(29)17-9-11-21(28)26(25-17)13-20(27)23-15-6-10-18(31-2)19(12-15)32-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJNILLSJQBGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Methoxy vs. Methyl Substitutions : The target compound’s 3,4-dimethoxyphenyl group offers stronger electron-donating effects and hydrogen-bonding capacity compared to the 2,4-dimethylphenyl analog in , which may enhance interactions with polar binding pockets.
- Fluorine Substitution: Compound 12 () incorporates a fluorine atom, likely improving metabolic stability and target affinity compared to non-halogenated analogs.
- Synthetic Accessibility : The target compound’s synthesis may face challenges due to steric hindrance from the 3,4-dimethoxy groups, whereas benzyl or fluorophenyl derivatives (e.g., 6 and 12) are synthesized in moderate yields (22–46%) via carbodiimide-mediated couplings .
Functional Analogues with Carboxamide Moieties
Table 2: Comparison with Non-Pyridazine Carboxamides
Key Observations:
- Core Heterocycle Influence : The dihydropyridazine core in the target compound may confer distinct conformational flexibility compared to naphthyridine () or imidazopyridine () cores, affecting binding to biological targets.
- Adamantyl vs. Methoxy Groups : Compound 67’s adamantyl group () provides steric bulk and hydrophobicity, contrasting with the target compound’s methoxy-driven polarity.
Research Findings and Implications
- Proteasome Inhibition: Pyridazinone analogs (e.g., compound 12 in ) demonstrate activity against Trypanosoma cruzi proteasomes, suggesting the target compound’s methoxy groups could optimize binding to parasitic enzymes.
- Synthetic Challenges : Lower yields in fluorophenyl or cyclopropylcarbamoyl derivatives (e.g., 7 and 9 in , 22–23%) highlight the difficulty of introducing bulky substituents, a consideration for scaling up the target compound’s synthesis.
Biological Activity
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyridazine ring and various functional groups, including methoxy and carbamoyl moieties, which contribute to its chemical versatility and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
IUPAC Name
The IUPAC name of the compound is:
1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their activity and influencing cellular responses.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
- Neuroprotective Properties : There are indications that it may offer protection against neurodegenerative diseases by modulating oxidative stress and apoptosis.
Anti-Cancer Studies
A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings showed that derivatives with methoxy substitutions exhibited significant cytotoxicity against several cancer cell lines, indicating a potential for further development into anticancer agents .
Anti-Inflammatory Activity
In a recent investigation, the compound was tested for its anti-inflammatory effects in animal models. Results demonstrated a marked reduction in inflammatory markers following treatment, suggesting its potential use in inflammatory diseases .
Neuroprotection
Research conducted on neuroprotective effects indicated that compounds similar to this compound could mitigate neuronal damage in models of oxidative stress .
Summary of Biological Activities
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl) | Similar aromatic substitutions | Anticancer |
| 2-Methylthiazole-5-carboxylic acid derivatives | Contains thiazole ring | Fungicidal and insecticidal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
